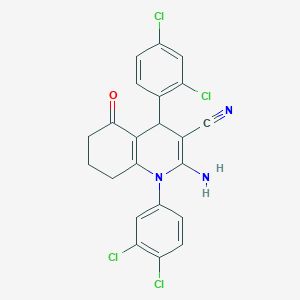
7-methyl-1,3-dinitroacridine
描述
7-methyl-1,3-dinitroacridine (MAD) is a synthetic compound that has been extensively studied in the field of neuroscience due to its unique properties as a voltage-sensitive dye. It has been used in a variety of applications, including imaging of neuronal activity, drug discovery, and electrophysiological recordings. In
科学研究应用
7-methyl-1,3-dinitroacridine has been used extensively in neuroscience research due to its ability to selectively stain neurons and allow for the imaging of neuronal activity. It has also been used in drug discovery to screen for compounds that modulate neuronal activity. Additionally, 7-methyl-1,3-dinitroacridine has been used in electrophysiological recordings to monitor changes in membrane potential in real-time.
作用机制
7-methyl-1,3-dinitroacridine binds to the lipid bilayer of neuronal membranes and undergoes a conformational change upon depolarization. This change in conformation results in a shift in the absorption spectrum of the molecule, allowing for the imaging of neuronal activity.
Biochemical and Physiological Effects:
7-methyl-1,3-dinitroacridine has been shown to have minimal effects on neuronal activity and viability, making it an ideal tool for imaging and electrophysiological recordings. It does not interfere with the normal functioning of neurons and has been used in a variety of preparations, including brain slices, cultured neurons, and in vivo imaging.
实验室实验的优点和局限性
One of the main advantages of 7-methyl-1,3-dinitroacridine is its ability to selectively stain neurons and allow for the imaging of neuronal activity. It has also been shown to have minimal effects on neuronal activity and viability, making it an ideal tool for electrophysiological recordings. However, 7-methyl-1,3-dinitroacridine does have limitations, including its low signal-to-noise ratio and the need for specialized imaging equipment.
未来方向
There are several future directions for 7-methyl-1,3-dinitroacridine research, including the development of new derivatives with improved properties, the use of 7-methyl-1,3-dinitroacridine in combination with other imaging techniques, and the application of 7-methyl-1,3-dinitroacridine in the study of neurological disorders. Additionally, there is potential for the use of 7-methyl-1,3-dinitroacridine in the development of new drugs for the treatment of neurological disorders.
In conclusion, 7-methyl-1,3-dinitroacridine is a synthetic compound that has been extensively studied in the field of neuroscience due to its unique properties as a voltage-sensitive dye. It has been used in a variety of applications, including imaging of neuronal activity, drug discovery, and electrophysiological recordings. Further research on 7-methyl-1,3-dinitroacridine and its derivatives has the potential to lead to new insights into the functioning of the nervous system and the development of new treatments for neurological disorders.
属性
IUPAC Name |
7-methyl-1,3-dinitroacridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c1-8-2-3-12-9(4-8)5-11-13(15-12)6-10(16(18)19)7-14(11)17(20)21/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJJVRWXOLWQEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24785589 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-chloroethyl)sulfonyl]dodecane](/img/structure/B4290860.png)

![3,7-dibromo-9a,9b-diethyl-2,8-bis(ethylthio)-4,4,5,5,6,6-hexafluoro-5,6,9a,9b-tetrahydro-4H-thieno[2',3':6,7]indeno[5,4-b]thiophene](/img/structure/B4290880.png)
![8-chloro-1,3-dinitrodibenzo[b,f]oxepine](/img/structure/B4290884.png)

![N-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B4290905.png)
![N-(5-chloropyridin-2-yl)-2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4290913.png)
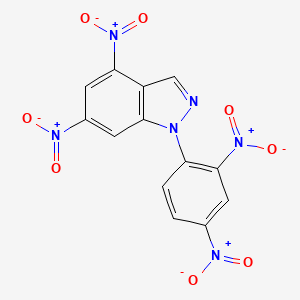

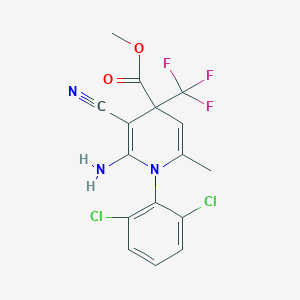
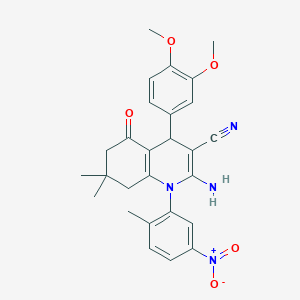
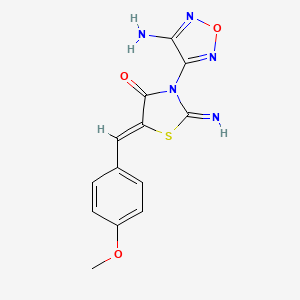
![2,5-dichloro-N-[4-(4-chlorophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B4290993.png)
